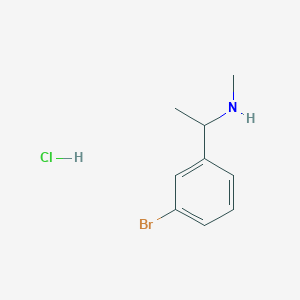

1-(3-Bromophenyl)-N-methylethanamine hydrochloride

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reaction sequences. In the case of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride (NPS 846·HCl), the compound was synthesized starting from 3,3′-difluorobenzophenone and involved a three-step reaction sequence. The final step included catalytic tritiation, which was performed in a two-component solvent system, and the yield was influenced by the solvent's nature . Similarly, N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, another complex molecule, was synthesized de novo and yielded good results. The structure was confirmed using various analytical techniques such as NMR, IR, MS, and X-ray diffraction . These studies highlight the importance of careful selection of reaction conditions and solvent systems to achieve high yields and desired selectivity in the synthesis of bromophenyl compounds.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined using X-ray diffraction. The crystal belonged to the monoclinic system and had specific geometric parameters such as bond lengths and angles. The dihedral angle between the quinolyl and phenyl groups was found to be 64.0°, which could influence the compound's biological activity. The structure was further validated by comparing the experimental data with calculated values obtained through density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be influenced by the presence of various functional groups and the overall molecular structure. For example, the catalytic tritiation step in the synthesis of NPS 846·HCl suggests that the precursor olefin is reactive towards hydrogen isotopes under certain conditions . The halogenated hydrocarbon amination reaction used to synthesize the N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide also indicates a specific reactivity pattern that leads to the formation of the target molecule . These reactions are essential for the synthesis of bromophenyl compounds and can be fine-tuned to achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are determined by their molecular structure and can be assessed through various analytical techniques. The compound N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine was found to have low mammalian toxicity and a favorable environmental profile, making it a potential candidate for use as a herbicide. Its effectiveness against various weed species was demonstrated in greenhouse and field trials . The crystallographic data of the N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provided insights into its density and stability, which are important for its biological activity .

科学的研究の応用

Receptor Antagonism and Clinical Applications

1-(3-Bromophenyl)-N-methylethanamine hydrochloride has been studied in the context of neurokinin-1 (NK1) receptor antagonism. A derivative, described as a high affinity, orally active NK1 receptor antagonist, demonstrates promising results in pre-clinical tests for emesis and depression, highlighting its potential in clinical applications (Harrison et al., 2001).

Coordination Chemistry and Material Properties

The compound has also been examined for its influence on the coordination environment in new phenylmercury(II) β-oxodithioester complexes. The research delves into the structural aspects of these complexes, showing how the ligand frameworks affect the properties, revealing a variety of coordination geometries and intramolecular interactions. This study contributes to the understanding of material properties and potential applications in semiconducting nature of the complexes (Rajput et al., 2015).

Safety And Hazards

特性

IUPAC Name |

1-(3-bromophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUHQQUZYCRREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-N-methylethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)